molecular formula C21H22ClN3 B1391382 4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride CAS No. 1186194-41-1

4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride

Cat. No.: B1391382
CAS No.: 1186194-41-1
M. Wt: 351.9 g/mol
InChI Key: YUGTXJWWFYCJNN-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C19H18ClN3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 323.81932 . Other physical and chemical properties like boiling point, melting point, and density aren’t provided in the sources .

Scientific Research Applications

Anticancer Potential

Research on quinoline-indole hybrids has indicated promising applications in cancer drug development. A study by Kamath, Sunil, and Ajees (2016) demonstrated the synthesis of quinoline-indole-oxadiazole hybrids, which were tested for their cytotoxic potential in breast adenocarcinoma cell lines. Specifically, one of these compounds displayed a low IC50 value and high selectivity, indicating its potential as a cancer treatment option (Kamath, Sunil, & Ajees, 2016).

Antituberculosis Activity

Omel’kov, Fedorov, and Stepanov (2019) synthesized new derivatives of quinoline with notable antituberculosis activity. One of their compounds is in the final stage of clinical trials and prepared for use in clinical practice, signifying its potential efficacy in treating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).

Antimalarial Properties

Teguh et al. (2013) developed a novel class of antimalarial compounds based on an indol-3-yl linked to a 4-aminoquinoline moiety. These compounds showed promising activity against the malaria parasite, Plasmodium falciparum, and were particularly effective against chloroquine-resistant strains. This research highlights the potential of quinoline-indole compounds in developing new antimalarial treatments (Teguh et al., 2013).

Antimicrobial and Mosquito Larvicidal Activity

Rajanarendar et al. (2010) synthesized a series of quinoline derivatives that exhibited significant antibacterial and antifungal activities, as well as mosquito larvicidal activity against Culex quinquefasciatus larvae. This indicates a potential application of quinoline derivatives in addressing public health issues related to infectious diseases and vector control (Rajanarendar et al., 2010).

Mechanism of Action

The mechanism of action for this compound isn’t provided in the sources .

Safety and Hazards

The safety and hazards associated with this compound aren’t provided in the sources .

Properties

IUPAC Name

4-(2-quinolin-3-yl-1H-indol-3-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3.ClH/c22-12-6-5-9-18-17-8-2-4-11-20(17)24-21(18)16-13-15-7-1-3-10-19(15)23-14-16;/h1-4,7-8,10-11,13-14,24H,5-6,9,12,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGTXJWWFYCJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-41-1
Record name 1H-Indole-3-butanamine, 2-(3-quinolinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride
Reactant of Route 2
4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride
Reactant of Route 4
4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride
Reactant of Route 5
4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride
Reactant of Route 6
4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride

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